![molecular formula C21H19ClN4O B2586200 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-72-1](/img/structure/B2586200.png)
7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H19ClN4O and its molecular weight is 378.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds closely related to 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine often involves multi-step reactions, including chlorination, aminization, and nucleophilic substitution, to produce compounds with potential biological activities. For instance, studies have reported the synthesis and crystal structure analysis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives, providing a foundation for understanding their chemical properties and reactivity (Jiu-fu et al., 2015), (Bommeraa et al., 2019).
Biological Activities and Anticancer Potential
Several derivatives of pyrrolo[2,3-d]pyrimidin-4-amine have been evaluated for their biological activities, including anticancer, antibacterial, and antifungal effects. The structural modification of these compounds plays a crucial role in enhancing their biological efficacy. For example, compounds have been synthesized and assessed for their moderate anticancer activity, highlighting the potential of pyrrolo[2,3-d]pyrimidin-4-amine derivatives in cancer therapy (Jiu-fu et al., 2015). Additionally, novel derivatives have been investigated for their antimicrobial and anti-inflammatory properties, suggesting their utility in treating infections and inflammation (Tolba et al., 2018).
Antihypertensive and Enzyme Inhibition
Research has also explored the antihypertensive activity of pyrrolo[2,3-d]pyrimidin-7-amine derivatives, with some compounds demonstrating the ability to lower blood pressure in hypertensive rat models. This suggests a potential application in developing new therapeutic agents for hypertension (Bennett et al., 1981). Furthermore, studies on the transformation of heterocyclic compounds into monoamine oxidase inhibitors (MAOIs) have provided insights into the design of irreversible inhibitors for MAO-B, a target in treating neurological disorders (Ding & Silverman, 1993).
Mechanism of Action
Target of Action
The primary target of the compound 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . These factors could include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-27-11-10-23-20-19-18(15-6-3-2-4-7-15)13-26(21(19)25-14-24-20)17-9-5-8-16(22)12-17/h2-9,12-14H,10-11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLDCYUKENCFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C(=CN(C2=NC=N1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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